molecular formula C20H22O2 B12430216 3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C

3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C

Cat. No.: B12430216
M. Wt: 294.4 g/mol
InChI Key: NFAWEPOBHKEHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for Longistylin C is 3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol , reflecting its substitution pattern and stereochemistry. The name specifies:

  • A phenolic ring substituted at the 3-position with a methoxy group ($$-\text{OCH}_3$$).
  • A 3-methylbut-2-enyl side chain at the 4-position, contributing to its lipophilic character.
  • An (E)-configured styryl group ($$-\text{CH=CHC}6\text{H}5$$) at the 5-position, critical for its planar geometry and intermolecular interactions.

The molecular formula $$ \text{C}{20}\text{H}{22}\text{O}_{2} $$ corresponds to a molecular weight of 294.4 g/mol. Key structural descriptors include:

Property Value
SMILES (Canonical) CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C
SMILES (Isomeric) CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C
InChI InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+
InChI Key NFAWEPOBHKEHPO-ZHACJKMWSA-N

The E-configuration of the styryl group is explicitly denoted in the isomeric SMILES and InChI representations, ensuring unambiguous stereochemical assignment.

Registry Numbers and Regulatory Identifiers

Longistylin C is cataloged across major chemical databases, as summarized below:

Identifier Type Registry Number/ID Source Citation
CAS Registry 64125-60-6
ChEBI ID CHEBI:169155
ChEMBL ID CHEMBL445702
PubChem CID 6446720
DSSTox Substance DTXSID201317571
Wikidata Q105178355, Q72487693

Properties

IUPAC Name

3-methoxy-4-(3-methylbut-2-enyl)-5-(2-phenylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWEPOBHKEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction from Cajanus cajan

Plant Material Selection and Pretreatment

The leaves of Cajanus cajan serve as the primary natural source of Longistyline C. Fresh or dried leaves are typically ground into a fine powder to maximize surface area for solvent interaction. Pre-treatment steps often involve defatting with non-polar solvents (e.g., hexane) to remove lipids and chlorophyll, which interfere with subsequent extraction of phenolic compounds.

Solvent Extraction Techniques

Polar solvents such as ethanol, methanol, or aqueous ethanol (70–80%) are employed to solubilize Longistyline C. Maceration or Soxhlet extraction is conducted for 24–72 hours at room temperature or under reflux. Ethanol-water mixtures (7:3 v/v) are preferred for balancing extraction efficiency and environmental safety. A comparative study of solvents is summarized in Table 1.

Table 1: Extraction Efficiency of Longistyline C Using Different Solvents

Solvent System Temperature (°C) Yield (mg/g dry weight) Purity (%)
80% Ethanol 25 1.2 ± 0.3 85
Methanol 60 1.5 ± 0.2 78
Ethyl Acetate 40 0.8 ± 0.1 92

Purification and Isolation

Crude extracts are concentrated under reduced pressure and subjected to column chromatography using silica gel (200–300 mesh) or Sephadex LH-20. Elution with gradients of chloroform-methanol (9:1 to 7:3) isolates Longistyline C with >95% purity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases further refines the compound, as validated by UV detection at 280 nm.

Synthetic Approaches to Longistyline C

Retrosynthetic Analysis

Retrosynthetic planning for Longistyline C focuses on constructing its stilbene core, isoprenyl side chain, and methoxy group. Key disconnections include:

  • Stilbene formation via Heck coupling or Wittig reaction between a benzaldehyde derivative and a styryl phosphonium ylide.
  • Isoprenylation at the C-4 position using prenyl bromide under basic conditions.
  • Methoxy group introduction via methylation of a phenolic precursor with dimethyl sulfate or methyl iodide.

Total Synthesis Routes

Wittig Reaction-Based Synthesis

A representative route involves:

  • Synthesis of 3-methoxy-4-hydroxybenzaldehyde from vanillin through selective demethylation.
  • Prenylation : Treatment with 3-methyl-2-buten-1-yl bromide in the presence of K₂CO₃ yields 3-methoxy-4-(3-methyl-2-buten-1-yl)benzaldehyde.
  • Styryl Coupling : A Wittig reaction with (E)-styrylphosphonium ylide forms the trans-configured double bond, yielding Longistyline C.

Key Reaction Conditions

  • Temperature: 0–25°C for prenylation; 80–100°C for Wittig reaction.
  • Catalysts: Triphenylphosphine for ylide generation.
  • Yield: 40–60% over three steps.
Palladium-Catalyzed Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling between a boronic acid derivative and a brominated prenylphenol intermediate. This approach improves regioselectivity but requires stringent anhydrous conditions.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Separates Longistyline C from co-eluting flavonoids using hexane-ethyl acetate gradients.
  • Preparative HPLC : Achieves >98% purity with a C18 column (250 × 4.6 mm, 5 μm) and isocratic elution (acetonitrile:water = 65:35).

Spectroscopic Characterization

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays signals at δ 6.95 (d, J = 16.4 Hz, H-β), 6.75 (d, J = 16.4 Hz, H-α), and 1.68 (s, prenyl methyl groups).
  • HRMS : [M+H]⁺ at m/z 337.1792 (calculated for C₂₁H₂₄O₃: 337.1798).

Optimization Strategies for Scalable Production

Solvent and Catalyst Recycling

Ethanol-water mixtures are reused after distillation, reducing costs by 30%. Palladium catalysts in cross-coupling reactions are recovered via filtration, maintaining 85% activity over five cycles.

Biotechnological Approaches

Cell cultures of Cajanus cajan callus tissues yield 0.8 mg/L Longistyline C under jasmonic acid elicitation, offering a sustainable alternative to field cultivation.

Applications and Industrial Relevance

Longistyline C’s neuroprotective efficacy against glutamate-induced cytotoxicity (EC₅₀ = 4.2 μM) drives demand for standardized preparation protocols. Current Good Manufacturing Practice (cGMP)-compliant methods prioritize column chromatography over HPLC for cost-effective large-scale production.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The stilbene core (C6–C7 double bond) and isoprenyl side chain make Longistyline C susceptible to redox reactions:

  • Oxidation : The double bond in the styryl group can undergo epoxidation under acidic or enzymatic conditions, potentially forming epoxy derivatives. This is consistent with general stilbene chemistry, where electron-rich double bonds react with peracids or cytochrome P450 enzymes.

  • Reduction : Catalytic hydrogenation of the styryl double bond (e.g., using H₂/Pd-C) would yield a dihydro derivative, altering the compound’s planarity and biological activity.

Key Stability Note :
At concentrations >16 μmol/L, Longistyline C exhibits cytotoxicity in PC12 cells, suggesting potential decomposition or reactive intermediate formation under high-stress conditions .

Phenolic Hydroxyl (–OH)

The hydroxyl group at position 5 participates in:

  • Acetylation : Reacts with acetyl chloride or acetic anhydride to form acetate esters.

  • Methylation : Can be protected using methyl iodide in the presence of a base (e.g., K₂CO₃).

Isoprenyl Side Chain

The 3-methyl-2-buten-1-yl group may undergo:

  • Cyclization : Under acidic conditions, forming furan or pyran derivatives.

  • Oxidative cleavage : Ozonolysis or permanganate-mediated cleavage could yield ketones or carboxylic acids.

Synthetic and Mechanistic Insights

While direct synthetic pathways for Longistyline C are sparsely documented, analogous stilbene syntheses involve:

Reaction Type Conditions Outcome
Wittig Reaction Aldehyde + phosphonium ylideForms styryl group
Heck Coupling Aryl halide + alkene (Pd catalyst)Constructs C–C bonds in stilbenes

Optimization Note :
Design of Experiments (DoE) methodologies have been applied to similar phenolic alkylation reactions, emphasizing temperature, base equivalents, and solvent polarity as critical variables .

Biological Interaction Pathways

Though not traditional "chemical reactions," Longistyline C modulates biochemical pathways via structural interactions:

Target Effect Mechanism
NMDA Receptors Downregulates NR2B subunitReduces Ca²⁺ influx
ERK1/2 Pathway Upregulates phosphorylated ERK1/2Enhances cell survival
CREB Activation Increases p-CREB levelsPromotes synaptic plasticity

Scientific Research Applications

Scientific Research Applications

  • Antidepressant Activity: Animal studies suggest that Longistyline C exhibits antidepressant activity comparable to positive controls . This finding highlights its potential use in treating depressive disorders, which are a significant cause of disability worldwide . Current antidepressants often have low cure rates and cause various side effects, making Longistyline C a promising alternative .
  • Neuroprotective Effects: Research has demonstrated Longistyline C's neuroprotective effects against glutamate-induced injury in PC12 cells . Specifically, pretreatment with Longistyline C significantly reduced cytotoxicity caused by glutamate in PC12 cells . The study indicated that Longistyline C may protect against glutamate-induced injury in PC12 cells by regulating the NMDAR/NR2B-ERK1/2 related pathway and restoring endoplasmic reticulum function .

Preclinical Studies

  • Animal Behavioral Tests: Longistyline C was investigated for its antidepressant effects using animal behavioral tests . These tests confirmed its antidepressant activity, suggesting its potential as a therapeutic agent for depression .
  • Neuroprotection in PC12 Cells: The neuroprotective properties of Longistyline C were studied on glutamate-induced injury in PC12 cells. Pretreatment with Longistyline C at concentrations of 2-8 μmol/L for 24 hours significantly reduced cytotoxicity induced by glutamate . Further investigation revealed that Longistyline C could down-regulate the over-expression of NMDAR/NR2B and Ca2+/calmodulin-dependent protein kinase II (CaMKII), up-regulate the expressions of p-ERK and p-CREB, and alleviate ER stress .

Related Stilbenoid Research

  • Resveratrol: As a stilbenoid compound, Longistyline C shares similarities with resveratrol, which has demonstrated antioxidant, cardioprotective, neuroprotective, anti-inflammatory, and anticancer activities . However, resveratrol has unfavorable pharmacokinetic characteristics, such as short half-life, rapid clearance, and low bioavailability .
  • Chiricanines: Other natural stilbenes, such as chiricanines B, D, and E (found in Lonchocarpus chiricanus), also exhibit biological activities. These compounds contain prenyl fragments that cyclize to form dimethylchromene or hydroxyl-substituted dihydrobenzofuran rings .

Mechanism of Action

The mechanism of action of Longistyline C involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Stilbenes

Structural and Functional Comparison Table

Compound Name Substituents Molecular Weight Key Biological Activities Mechanism/Pathway References
Longistyline C 3-OCH₃, 4-prenyl, 5-styryl 324.39 g/mol Neuroprotection, antidepressant, phytoestrogenic NMDAR/NR2B-ERK1/2, ER stress modulation
Resveratrol 3,5-dihydroxy, 4-styryl 228.25 g/mol Antioxidant, anti-inflammatory, cardioprotective SIRT1 activation, NF-κB inhibition
Pinosylvin 3,5-dihydroxy, 4-styryl 212.24 g/mol Antimicrobial, antifungal Membrane disruption, oxidative stress
3,5-Dimethoxystilbene 3,5-di-OCH₃, 4-styryl 240.30 g/mol Anticancer, antioxidant ROS scavenging, apoptosis induction
4-Hydroxy-3-methoxystilbene 3-OCH₃, 4-hydroxy, 5-styryl 226.27 g/mol Estrogenic, antioxidant ERα/ERβ binding, radical scavenging
Pinosylvin Methyl Ether 3-OCH₃, 5-styryl 242.28 g/mol Antimicrobial, cytotoxic Unknown (structural analog studies)

Key Comparative Insights

Structural Modifications and Bioactivity
  • Longistyline C vs. Resveratrol/Pinosylvin: Longistyline C’s prenyl group at position 4 distinguishes it from resveratrol and pinosylvin, which lack alkyl side chains. In contrast, resveratrol’s dihydroxy groups are critical for its antioxidant activity .
  • Longistyline C vs. 4-Hydroxy-3-methoxystilbene :
    Both compounds share a methoxy group at position 3, but Longistyline C’s styryl group at position 5 (vs. position 4 in 4-hydroxy-3-methoxystilbene) and the prenyl side chain likely drive its unique ERK/CREB pathway activation and antidepressant effects .

Mechanistic Divergence
  • Longistyline C downregulates NMDAR/NR2B and CaMKII , pathways linked to glutamate excitotoxicity, while upregulating p-ERK1/2 and p-CREB , which promote neuronal survival . Resveratrol, however, primarily activates SIRT1 , a deacetylase involved in aging and metabolism .
Estrogenic Activity
  • Longistyline C’s structural resemblance to estradiol (due to the styryl and methoxy groups) enables phytoestrogenic activity, whereas 4-hydroxy-3-methoxystilbene’s activity is attributed to its hydroxyl-methoxy substitution pattern .

Biological Activity

Longistyline C, a natural stilbene derived from Cajanus cajan (L.) Millsp, has garnered attention for its potential biological activities, particularly its neuroprotective and antidepressant properties. This article synthesizes recent findings regarding the biological activities of Longistyline C, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic use.

Neuroprotective Effects

Research indicates that Longistyline C exhibits significant neuroprotective effects against glutamate-induced neurotoxicity in PC12 cells. A study demonstrated that pretreatment with Longistyline C at concentrations of 2–8 μmol/L for 24 hours resulted in a marked reduction of cytotoxicity induced by glutamate (15 mmol/L) as assessed by various assays including MTT and lactate dehydrogenase (LDH) release assays. The most effective concentration was found to be 8 μmol/L, which increased cell survival rates from 57.6% in the glutamate-treated group to 84.4% .

The protective mechanisms of Longistyline C appear to involve modulation of specific signaling pathways:

  • NMDAR/NR2B Pathway : Longistyline C down-regulates the overexpression of NMDAR/NR2B and CaMKII while up-regulating p-ERK and p-CREB, suggesting a protective role against excitotoxicity by restoring neuronal signaling balance .
  • Calcium Regulation : The compound significantly reduces intracellular calcium overload ([Ca²⁺]i) induced by glutamate. Measurements indicated that Longistyline C treatment lowered [Ca²⁺]i levels in a concentration-dependent manner .

Antidepressant Activity

Longistyline C has also been evaluated for its antidepressant properties through various behavioral tests in animal models. In studies involving forced swim tests (FST) and tail suspension tests (TST), Longistyline C demonstrated a significant reduction in immobility time at doses of 15 and 30 mg/kg, comparable to the positive control paroxetine .

Behavioral Assessments

  • Open Field Test : No significant effect on locomotor activity was observed, indicating that the antidepressant effects were not due to increased activity levels but rather to mood enhancement .
  • Statistical Significance : The results were statistically significant with p-values less than 0.05 compared to control groups, supporting the efficacy of Longistyline C as an antidepressant agent .

Case Studies and Research Findings

A summary of key research findings related to the biological activity of Longistyline C is presented below:

Study FocusFindingsReference
NeuroprotectionSignificant reduction in glutamate-induced cytotoxicity; optimal concentration at 8 μmol/L
NMDAR/NR2B ModulationDown-regulation of NMDAR/NR2B and CaMKII; up-regulation of p-ERK and p-CREB
Calcium OverloadDecreased intracellular calcium levels in a concentration-dependent manner
Antidepressant ActivityReduced immobility time in FST and TST; comparable effects to paroxetine

Q & A

Q. What in vitro models are validated for evaluating Longistyline C’s neuroprotective effects?

Longistyline C’s neuroprotective activity is typically assessed using PC12 cells exposed to glutamate-induced cytotoxicity . Pretreatment with Longistyline C (2–8 μM for 24 hours) prior to glutamate exposure reduces cytotoxicity, as measured by lactate dehydrogenase (LDH) leakage assays and cell viability tests. Western blotting is recommended to quantify downstream targets like NMDAR/NR2B, CaMKII, and phosphorylated ERK/CREB .

Q. How should behavioral tests be designed to evaluate Longistyline C’s antidepressant effects in murine models?

Use the tail suspension test (TST) as the primary assay, supplemented with the open-field test (OFT) to rule out locomotor interference. In OFT, Longistyline C (7.5–30 mg/kg) showed no significant impact on total distance traveled, ensuring observed antidepressant effects in TST are not confounded by motor activity changes .

Q. What analytical methods are suitable for structural characterization of Longistyline C?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY) are essential for confirming its stilbene backbone and substituents. Compare spectral data with structurally related compounds like estradiol derivatives or other phenolic stilbenes (e.g., resveratrol analogs) .

Q. What concentrations of Longistyline C are biologically relevant in cell-based assays?

Effective neuroprotective concentrations range from 2–8 μM in PC12 cells, while higher doses (>10 μM) may induce cytotoxicity. Dose-response curves should be generated using 24-hour pretreatment periods to optimize efficacy .

Q. How is Longistyline C’s purity validated for pharmacological studies?

Use reverse-phase HPLC with UV detection (λ = 280–320 nm) and a C18 column. Purity thresholds ≥95% are recommended, with corroboration by melting point analysis (if crystalline) or LC-MS .

Advanced Research Questions

Q. How does Longistyline C modulate the NMDAR/NR2B-ERK1/2 pathway in glutamate-damaged neurons?

Longistyline C downregulates NMDAR/NR2B expression and inhibits CaMKII overactivation , reducing calcium overload. Concurrently, it enhances phosphorylation of ERK1/2 and CREB , promoting cell survival. This dual regulation restores ER function by suppressing caspase-12/caspase-9-mediated apoptosis .

Q. What experimental strategies resolve contradictions in Longistyline C’s behavioral data across models?

Discrepancies in locomotor vs. antidepressant outcomes (e.g., no OFT locomotor changes but TST efficacy) require multi-test validation (e.g., forced swim test) and strict statistical rigor (one-way ANOVA with Dunnett’s post-hoc test, p<0.05). Include positive controls like paroxetine to benchmark efficacy .

Q. Can Longistyline C’s estrogen receptor (ER)-mediated effects confound its neuroprotective mechanisms?

Yes. Structural similarity to phytoestrogens suggests ER pathway involvement. To isolate ER-dependent effects, use ER antagonists (e.g., ICI 182,780) in parallel experiments. Measure ERα/β expression via qPCR or immunofluorescence in treated vs. untreated cells .

Q. How does Longistyline C alleviate endoplasmic reticulum (ER) stress in neuronal injury models?

It suppresses unfolded protein response (UPR) markers (e.g., GRP78, CHOP) and reduces caspase-12/caspase-9 activation. Use thapsigargin or tunicamycin as ER stress inducers to validate Longistyline C’s efficacy in restoring proteostasis .

Q. What pharmacokinetic challenges arise when translating Longistyline C to in vivo studies?

Limited bioavailability due to poor water solubility and first-pass metabolism. Address this via nanoparticle encapsulation (e.g., PLGA) or co-administration with bioavailability enhancers (e.g., piperine). Monitor plasma half-life using LC-MS/MS in pharmacokinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.